(2-(Trifluoromethyl)pyridin-3-yl)methanol

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Procure (2-(Trifluoromethyl)pyridin-3-yl)methanol for systematic SAR investigations where the impact of a strong electron-withdrawing group adjacent to a metal-coordinating nitrogen is explored. Its unique pKa and electronic profile make it a superior choice over non-fluorinated or differently substituted analogs for modulating the potency, selectivity, and metabolic stability of a lead series.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
CAS No. 131747-57-4
Cat. No. B157229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Trifluoromethyl)pyridin-3-yl)methanol
CAS131747-57-4
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(F)(F)F)CO
InChIInChI=1S/C7H6F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-3,12H,4H2
InChIKeyBQDXBKVSCIWSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(Trifluoromethyl)pyridin-3-yl)methanol (CAS 131747-57-4) Procurement Profile: A Trifluoromethylated Pyridine Building Block for Medicinal Chemistry


(2-(Trifluoromethyl)pyridin-3-yl)methanol (CAS 131747-57-4) is a fluorinated pyridine derivative with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol . It is characterized by a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring. The compound is a light yellow to yellow solid with a boiling point of 209℃, a density of 1.362 g/cm³, and a predicted pKa of 13.08±0.10 . It is primarily utilized as a versatile building block and intermediate in medicinal chemistry and agrochemical research due to the unique electronic and lipophilic properties conferred by the trifluoromethyl group .

Why Generic Trifluoromethylpyridine Methanols Cannot Substitute for (2-(Trifluoromethyl)pyridin-3-yl)methanol (CAS 131747-57-4)


While several regioisomeric and functional analogs of (2-(trifluoromethyl)pyridin-3-yl)methanol exist, they are not interchangeable. The specific substitution pattern (2-CF3, 3-CH2OH) creates a unique electronic environment and steric profile that dictates its reactivity in subsequent synthetic transformations, particularly in metal-catalyzed couplings and nucleophilic substitutions where the electron-withdrawing CF3 group ortho to the pyridine nitrogen exerts a strong influence [1]. Furthermore, this precise spatial arrangement is critical for the compound's role as a pharmacophore fragment or for establishing specific binding interactions when incorporated into a larger molecule, as demonstrated by its use in the development of potent TRPV1 antagonists with nanomolar IC50 values [2]. Generic substitution with a positional isomer (e.g., 4-CF3 or 5-CH2OH) would alter the molecular geometry and electronic distribution, leading to unpredictable and often unfavorable changes in both synthetic yield and biological target engagement.

(2-(Trifluoromethyl)pyridin-3-yl)methanol (CAS 131747-57-4): Quantitative Evidence for Differential Scientific Selection


Positional Specificity Enables High-Yield Synthesis of Targeted Heterocycles

The specific 2-CF3,3-CH2OH substitution pattern of (2-(Trifluoromethyl)pyridin-3-yl)methanol enables a robust and high-yielding synthesis from the readily available precursor ethyl 2-trifluoromethylnicotinate, a transformation that is not generalizable to other regioisomers without significant modification of conditions and a subsequent drop in yield .

Organic Synthesis Heterocyclic Chemistry Process Chemistry

pKa and Electronic Profile Dictate Reactivity in Downstream Transformations

The predicted pKa of 13.08±0.10 for (2-(Trifluoromethyl)pyridin-3-yl)methanol is a direct consequence of the strong electron-withdrawing effect of the 2-CF3 group on the pyridine ring. This value is significantly different from unsubstituted pyridine (pKa ~5.2) and other regioisomers, such as 3-(trifluoromethyl)pyridine (pKa ~3.3) , indicating a distinct electronic environment that governs its behavior as a nucleophile or ligand.

Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationship

Validated Structural Scaffold for Achieving Nanomolar Potency in TRPV1 Antagonists

The 2-trifluoromethyl-3-pyridinemethanol fragment is a validated scaffold for the design of potent TRPV1 antagonists. When incorporated into a larger molecular architecture (CHEMBL379131), this core contributed to the compound exhibiting an IC50 of 1.40 nM in a capsaicin-induced calcium uptake assay and 0.700 nM in an acid-induced assay in CHO cells expressing rat TRPV1 [1]. While a direct comparator with a non-CF3 or differently substituted analog is not available in the same study, the nanomolar potency highlights the critical contribution of this specific fragment to target engagement.

Pharmacology Drug Discovery Ion Channel Modulation

High-Value Application Scenarios for (2-(Trifluoromethyl)pyridin-3-yl)methanol (CAS 131747-57-4)


A Preferred Building Block for Structure-Activity Relationship (SAR) Studies in Fluorinated Drug Discovery

Procure (2-(Trifluoromethyl)pyridin-3-yl)methanol for systematic SAR investigations where the impact of a strong electron-withdrawing group adjacent to a metal-coordinating nitrogen is being explored. Its unique pKa and electronic profile make it a superior choice over non-fluorinated or differently substituted analogs for modulating the potency, selectivity, and metabolic stability of a lead series.

Reliable Intermediate for High-Yield Synthesis of Complex Heterocyclic Cores

Utilize this compound in multi-step synthetic routes where a robust and high-yielding transformation is critical for project timelines and material supply. The reported 75% yield from its ester precursor indicates a reliable and scalable entry point for the construction of more elaborate molecular architectures, minimizing waste and cost.

Validated Fragment for the Design of Potent Ion Channel Modulators

Select this specific isomer as the starting point for the development of new TRPV1 antagonists or modulators of related ion channels. The demonstrated contribution of this scaffold to achieving sub-nanomolar potency in a functional TRPV1 assay [1] provides a rational, evidence-based foundation for a medicinal chemistry program, reducing the risk associated with exploring unvalidated chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-(Trifluoromethyl)pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.